(2-(Methacryloyloxy)ethyl)trimethylammonium chloride
Overview
Description
Synthesis Analysis
METAC is synthesized through radiation-induced polymerization methods, where γ-irradiation in aqueous solutions initiates the polymerization process. This method allows for the formation of linear and crosslinked poly[METAC] structures, demonstrating the versatility of METAC as a monomer for creating polymers with desired physical properties (Khutoryanskiy et al., 2001).
Molecular Structure Analysis
The molecular structure of METAC facilitates interactions with other molecules, particularly in forming complexes with ions like potassium hexacyanoferrate in aqueous solutions. These interactions are crucial for understanding the behavior of METAC in various environments and for developing applications that leverage these complexation properties (Khutoryanskiy et al., 2001).
Chemical Reactions and Properties
METAC's reactivity and chemical properties have been explored through its copolymerization with other monomers like methyl acrylate and butyl acrylate. These studies reveal the influence of hydrophobic and hydrophilic balance on the mucoadhesive properties of the resulting copolymers, emphasizing the role of METAC's quaternary ammonium group in enhancing interactions with biological molecules (Fefelova et al., 2007).
Physical Properties Analysis
The physical properties of METAC polymers, such as hydrogel formation, have been studied extensively. The ability of METAC-based polymers to form hydrogels that can absorb salts and undergo contraction is a valuable property for applications requiring responsive materials. The stability of these hydrogels in various ionic strengths has also been evaluated, providing insights into their potential use in diverse environmental conditions (Khutoryanskiy et al., 2001).
Chemical Properties Analysis
The chemical properties of METAC, such as its interaction with poly(acrylic acid) to form polyelectrolyte complexes, have been analyzed. These interactions are crucial for the development of materials with specific properties, such as insolubility in water, which can be tailored by manipulating the molecular weight of interacting polymers and the pH of the solution. Such properties are essential for applications in drug delivery and water treatment technologies (Khutoryanskiy et al., 2003).
Scientific Research Applications
Polymer Synthesis and Complex Formation : Utilized in the synthesis of linear and crosslinked poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride. This polymer can form complexes with certain stoichiometry depending on the nature of the low molecular ion, and is used in hydrogel formation that absorbs salts and undergoes contraction (Khutoryanskiy et al., 2001).
Emulsion Polymerization : Acts as a cationic monomer in the emulsion polymerization of styrene, enhancing polymerization rates and conversions due to its ionic nature (Ramos & Forcada, 2010).
Copolymer Synthesis : Used in synthesizing copolymers for applications like solubility modification, morphology alteration, and temperature-responsive materials (Bielas et al., 2016).
Dental Adhesives : Enhances the antibacterial potential and mechanical properties of experimental adhesive resins (Collares et al., 2017).
Antibacterial Textiles : Employed in creating antibacterial cotton fabric through radiation-induced grafting, showing significant activity against various bacteria (Goel et al., 2009).
Mucoadhesive Interactions : Its copolymers interact with mucin, indicating its potential in drug delivery systems (Fefelova et al., 2007).
Water Treatment : Synthesized graft copolymers are used for removing hazardous substances, like chromium(VI), from water (Chowdhury et al., 2010).
Neuronal Growth Guide : Modified surfaces with its polymers are excellent for guiding neuronal growth, beneficial for neural devices (Dong et al., 2010).
Mechanism of Action
Target of Action
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride, also known as METAC, is a quaternary ammonium compound . Its primary targets are microorganisms, including both Gram-positive and Gram-negative bacteria . It interacts with the cell membranes of these microorganisms, disrupting their structure and function .
Mode of Action
METAC acts as a cationic surfactant . It binds to the negatively charged bacterial cell wall, leading to changes in the cell membrane’s permeability . This disruption can result in leakage of cell contents, ultimately causing cell death .
Biochemical Pathways
Its antimicrobial action suggests that it interferes with essential biological processes in bacteria, such as nutrient uptake, protein synthesis, and dna replication .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of METAC is limited. As a water-soluble compound , it is expected to have good bioavailability when used in aqueous solutions
Result of Action
The primary result of METAC’s action is its potent antimicrobial activity. It has been shown to effectively kill a wide range of bacteria . This makes it a valuable component in products like antibacterial coatings and water treatment solutions .
Action Environment
The efficacy and stability of METAC can be influenced by environmental factors. For instance, its antimicrobial activity may be affected by the presence of other ions in the solution . Additionally, METAC is stable under normal storage conditions, but it may undergo hazardous spontaneous polymerization under certain conditions .
properties
IUPAC Name |
trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXZLALVWBDKH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26161-33-1, 33611-56-2 (Parent) | |
Record name | Methacryloyloxyethyltrimethylammonium chloride homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26161-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3027586 | |
Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5039-78-1, 26161-33-1 | |
Record name | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5039-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyquaternium 37 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026161331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(methacryloyloxy)ethyl]trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(TRIMETHYLAMMONIO)ETHYL METHACRYLATE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP88R88K3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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